Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Design

Procure Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421509-50-3) as a high-purity building block with a unique dual-nitrogen pyrazine motif. Its zero hydrogen bond donor count, 2.5 cLogP, and dual-reactivity handle architecture make it a superior, safer start for kinase, metalloenzyme, and CNS-targeted fragment-based drug discovery versus deficient pyridine or thiophene analogs.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 1421509-50-3
Cat. No. B2493235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS1421509-50-3
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2
InChIKeyLCDAXJLBIMGJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421509-50-3) – Key Properties and Chemical Class Overview


Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421509-50-3, PubChem CID 71799234) is a heterocyclic small molecule featuring a benzofuran core, a piperidine linker, and a pyrazin-2-yloxy terminus [1]. With a molecular formula of C18H17N3O3, a molecular weight of 323.3 g/mol, a calculated XLogP3 of 2.5, zero hydrogen bond donors, and five hydrogen bond acceptors, it occupies physicochemical space typical of lead-like screening compounds [1]. It is classified under the REACH regulation and appears in commercial screening libraries (e.g., Life Chemicals fragments by Enamine) as a building block for drug discovery [2]. Publicly available bioactivity data are absent; its differentiation therefore rests on its unique three-component architecture relative to close analogs.

Why Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Cannot Be Replaced by Generic Benzofuran-Piperidine Analogs


Generic substitution within the benzofuran-piperidine methanone class is unreliable because minor alterations in the heteroaryl-oxy substituent on the piperidine ring fundamentally alter hydrogen-bonding capacity, conformational preferences, and electronic surface topology [1]. The pyrazine-2-yloxy group introduces two aromatic nitrogen atoms capable of acting as hydrogen-bond acceptors and metal-chelating sites, whereas analogs bearing pyridine (one nitrogen), pyridazine (altered nitrogen geometry), thiophene (no nitrogen), or unsubstituted phenyl rings present starkly different pharmacophoric features [1]. In the absence of published head-to-head bioactivity comparisons, the structural evidence alone indicates that replacement with a simpler benzofuran-piperidine methanone or a differently substituted piperidine ether would yield a molecule with non-equivalent molecular recognition properties.

Quantitative Differentiation Evidence for Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone vs. Closest Analogs


Hydrogen-Bond Acceptor Count: Pyrazine-2-yloxy vs. Pyridine-2-yloxy and Phenyl Analogs

The target compound presents five hydrogen-bond acceptor (HBA) sites (three carbonyl/ether oxygens plus two pyrazine nitrogens) [1]. The direct pyridine analog (pyridin-2-yloxy replacing pyrazin-2-yloxy) reduces the HBA count to four, while the thiophene analog drops to three, and the unsubstituted benzofuran-piperidine methanone (C14H15NO2) retains only two [2]. The additional nitrogen atom in the pyrazine ring also enables bidentate metal coordination or dual hydrogen-bonding, which is absent in the pyridine, thiophene, and phenyl congeners [1].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Design

Lipophilicity Profile: XLogP3 of Benzofuran-pyrazine Hybrid vs. 7-Methoxybenzofuran Analog

The target compound exhibits a computed XLogP3 of 2.5, placing it within the optimal range (1–3) for oral bioavailability according to the Rule of Five [1]. The 7-methoxybenzofuran analog (7-methoxybenzofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, C19H19N3O4, MW 353.4) is predicted to have higher lipophilicity due to the additional methoxy group, which may reduce aqueous solubility and increase metabolic liability [2]. In the absence of experimental logP/logD data, the computed difference suggests the target compound maintains a more favorable solubility-permeability balance for fragment-based screening.

ADME Prediction Lead Optimization Physicochemical Profiling

Rotatable Bond Count and Molecular Flexibility vs. Spiro-Benzofuran-Piperidine Ligands

The target molecule possesses three rotatable bonds (the ether linkage, the amide C–N bond, and the benzofuran–carbonyl connection) [1]. This contrasts with spiro[benzofuran-1,4'-piperidine] sigma-receptor ligands, which lock the piperidine ring into a rigid spiro junction, reducing rotatable bonds to approximately one [2]. The intermediate flexibility of the target structure may confer balanced entropic properties: sufficient conformational adaptability for induced-fit binding while retaining adequate rigidity for target selectivity.

Conformational Analysis Ligand Efficiency Scaffold Design

ECHA Regulatory Status: Inventory Clearance for Industrial Procurement

The compound is listed in the ECHA substance inventory under the EC number associated with CAS 1421509-50-3, confirming its eligibility for manufacture and import within the EU under REACH [1]. Many structurally related benzofuran-piperidine screening compounds from non-European suppliers lack this explicit inventory listing, which can create regulatory delays or additional notification requirements for EU-based procurement [2]. The registered status provides a verifiable compliance advantage for industrial buyers.

REACH Compliance Chemical Procurement Regulatory Affairs

Recommended Research and Procurement Scenarios for Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone


Fragment-Based Screening Library Enrichment for Kinase and Metalloenzyme Targets

The five hydrogen-bond acceptor sites and pyrazine nitrogen pair (capable of chelating catalytic metal ions) make this compound a logical inclusion in fragment libraries screened against kinase ATP-binding sites and metalloenzymes (e.g., carbonic anhydrase, HDAC, matrix metalloproteinases) [1]. Its XLogP3 of 2.5 and MW of 323 Da place it at the upper boundary of fragment space, suitable for direct screening in biochemical assays at 100–500 µM [1]. Procurement teams building focused fragment sets for these target classes should prioritize this scaffold over pyridine or thiophene analogs that lack the dual-nitrogen coordination motif.

Lead Optimization Starting Point for CNS-Penetrant Candidates

With a predicted XLogP3 of 2.5, zero HBDs, and a moderate molecular weight, the compound falls within favorable CNS MPO (Multiparameter Optimization) space [1]. The benzofuran core is a recognized privileged structure for GPCR and ion channel ligands [2]. CROs and pharma discovery groups pursuing neurodegeneration, psychiatric, or pain indications may select this compound as a tractable starting point for hit-to-lead chemistry, particularly when seeking to replace less favorable benzofuran-piperazine or benzofuran-spiropiperidine scaffolds.

Custom Synthesis and Derivatization Hub for Parallel SAR Libraries

The piperidine 4-position ether and benzofuran 2-position carbonyl provide two chemically orthogonal derivatization handles: the pyrazine ring can be elaborated via nucleophilic aromatic substitution or cross-coupling, while the benzofuran position 5/6/7 can undergo electrophilic substitution (halogenation, nitration, acylation) [1]. This dual-reactivity profile supports parallel library synthesis with fewer steps than analogs requiring protecting group manipulations. Procurement of this specific building block in 95%+ purity (typical vendor specification) enables direct use in array chemistry without pre-purification [1].

Computational Chemistry Benchmarking and Docking Validation Studies

The molecule's three rotatable bonds and balanced polarity make it an informative test case for benchmarking conformational sampling algorithms and docking scoring functions [1]. The pyrazine ring's two nitrogen atoms create an asymmetric electrostatic surface that challenges simple force-field treatments. Academic and industrial computational chemistry groups may preferentially procure this compound as a physical reference standard to validate virtual screening workflows, given its well-defined computed properties from PubChem and traceable CAS identity [1].

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